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A Comparative Guide to Active vs. Passive EAE
Induction with MOG(35-55)
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of

two key methodologies for modeling multiple sclerosis.

Experimental Autoimmune Encephalomyelitis (EAE) is a widely utilized animal model for

multiple sclerosis (MS), providing critical insights into the pathogenesis of this debilitating

autoimmune disease of the central nervous system (CNS). The induction of EAE using the

Myelin Oligodendrocyte Glycoprotein 35-55 peptide (MOG(35-55)) in C57BL/6 mice is a

common approach. This guide provides a comparative analysis of the two primary induction

methods: active and passive EAE, offering experimental data and detailed protocols to aid

researchers in selecting the most appropriate model for their studies.

At a Glance: Active vs. Passive EAE Induction
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Parameter Active EAE Induction
Passive EAE Induction
(Adoptive Transfer)

Principle

Immunization with MOG(35-

55) and adjuvants to elicit an

endogenous autoimmune

response.[1][2]

Transfer of MOG(35-55)-

specific, activated T cells from

a donor to a naive recipient

mouse.[3][4]

Typical Onset of Symptoms
9-14 days post-immunization.

[2][5]
7-8 days post-transfer.[4][6]

Disease Incidence Typically 80-100%.[2] Can reach 100%.[4][6]

Disease Course in C57BL/6
Chronic, progressive paralysis.

[2][5]

Can be more severe with a

higher cumulative score.[4][6]

Immunopathology

T cell-mediated, with a notable

contribution from both Th1 and

Th17 cells.[7]

Primarily T cell-driven, allows

for the study of specific T cell

subsets (e.g., Th17). May

show increased B cell

involvement and more

extensive demyelination.[4][6]

[8]

Key Reagents

MOG(35-55) peptide,

Complete Freund's Adjuvant

(CFA), Pertussis Toxin (PTX).

[1][2]

MOG-specific T cells,

cytokines for in vitro re-

stimulation (e.g., IL-12, IL-23).

[3][4]

Advantages

Relatively simple, inexpensive,

and mimics the initial priming

of an autoimmune response.[5]

Synchronized disease onset,

allows for the study of the

effector phase of the disease,

and useful for tracking specific

cell populations.

Disadvantages

Variable onset and severity

between animals. The use of

adjuvants can introduce

confounding inflammatory

responses.

More technically complex and

labor-intensive. Bypasses the

initial antigen presentation and

T cell priming stages.
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Experimental Protocols
Active EAE Induction Protocol
This protocol is a standard method for inducing a chronic EAE model in C57BL/6 mice.

Materials:

MOG(35-55) peptide

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

Pertussis Toxin (PTX)

Sterile Phosphate-Buffered Saline (PBS) or saline

Female C57BL/6 mice (8-12 weeks old)

Procedure:

Preparation of MOG/CFA Emulsion:

Dissolve MOG(35-55) peptide in sterile PBS to a final concentration of 2 mg/mL.

Prepare CFA by ensuring the Mycobacterium tuberculosis is evenly suspended.

Create a 1:1 emulsion of the MOG(35-55) solution and CFA. This is a critical step and

requires thorough mixing (e.g., using two syringes connected by a Luer lock) until a thick,

stable emulsion is formed.[5]

Immunization (Day 0):

Anesthetize the mice.

Inject 0.1 mL of the MOG/CFA emulsion subcutaneously at two sites on the flank (total

volume of 0.2 mL per mouse).[2]

Administer 200-500 ng of PTX intraperitoneally (i.p.) in 0.1 mL of sterile PBS.[9]
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Second PTX Injection (Day 2):

Administer a second dose of PTX (200-500 ng) i.p.[5]

Monitoring:

Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.[2]

Clinical scoring is typically based on a 0-5 scale, assessing tail and limb paralysis.

Passive EAE (Adoptive Transfer) Protocol
This protocol involves the transfer of activated, MOG-specific T cells to induce EAE.

Materials:

Donor C57BL/6 mice immunized with MOG(35-55) as in the active protocol.

Naive recipient C57BL/6 mice.

Cell culture medium (e.g., RPMI-1640) with supplements.

MOG(35-55) peptide.

Recombinant murine cytokines (e.g., IL-12 and/or IL-23).[3][4]

Procedure:

Generation of Encephalitogenic T Cells (in Donor Mice):

Immunize donor mice with MOG/CFA as described in the active protocol (PTX is often

omitted for donor immunization).

Isolation and Re-stimulation of T Cells (Day 10-12 post-immunization):

Euthanize the donor mice and aseptically remove the spleens and draining lymph nodes.

Prepare single-cell suspensions.
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Culture the cells in the presence of MOG(35-55) peptide (e.g., 10-50 µg/mL) and

polarizing cytokines. For a Th17-dominant response, IL-23 is commonly used.[3]

Culture the cells for 3-4 days.

Adoptive Transfer:

Harvest the activated T cells from the culture.

Wash the cells with sterile PBS.

Inject approximately 1-2 x 10^7 viable cells intravenously or intraperitoneally into each

naive recipient mouse.[4]

Monitoring:

Begin daily monitoring for clinical signs of EAE from day 5 post-transfer.

Visualizing the Methodologies
The following diagrams illustrate the workflows for both active and passive EAE induction.
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Caption: Workflow for Active EAE Induction.
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Caption: Workflow for Passive EAE Induction.
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Key Signaling Pathways in EAE Pathogenesis
The development of EAE is predominantly driven by the activation and differentiation of MOG-

specific CD4+ T cells into pro-inflammatory subsets, primarily Th1 and Th17 cells. These cells

infiltrate the CNS and orchestrate an inflammatory cascade leading to demyelination and

axonal damage.

Antigen Presentation: Dendritic cells and other antigen-presenting cells (APCs) in the

periphery present the MOG(35-55) peptide to naive CD4+ T cells.

T Cell Differentiation:

Th1 Pathway: In the presence of IL-12, T cells upregulate the transcription factor T-bet and

differentiate into Th1 cells, which produce IFN-γ.

Th17 Pathway: The combination of TGF-β and IL-6, followed by IL-23, drives the

expression of the transcription factor RORγt, leading to Th17 differentiation and the

production of IL-17. The JAK/STAT signaling pathway is crucial for mediating the effects of

these cytokines.[10]

CNS Infiltration and Damage: Activated Th1 and Th17 cells cross the blood-brain barrier.

Within the CNS, they are re-activated by local APCs, leading to the secretion of pro-

inflammatory cytokines, recruitment of other immune cells (macrophages, neutrophils), and

subsequent demyelination and neurodegeneration.
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Caption: T Cell Differentiation in EAE Pathogenesis.
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Conclusion
The choice between active and passive EAE induction with MOG(35-55) depends on the

specific research question. Active EAE is a robust model for studying the entire course of the

autoimmune response, from initial sensitization to chronic disease, and is well-suited for

screening potential therapeutics. Passive EAE offers a more controlled system to investigate

the specific roles of encephalitogenic T cells during the effector phase of the disease, with the

advantage of a more synchronized and predictable disease onset. By understanding the

distinct characteristics and methodologies of each model, researchers can better design

experiments to unravel the complexities of multiple sclerosis and accelerate the development of

effective treatments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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